Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-12(26)24-10-9-15-16(11-24)32-21(19(15)22(30)31-2)23-20(29)13-3-5-14(6-4-13)25-17(27)7-8-18(25)28/h3-6H,7-11H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZOGUOMLTFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target specific cellular processes such as cell growth and glucose uptake.
Mode of Action
Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate. This interaction leads to changes in cellular processes, which may contribute to its overall effect.
Biochemical Pathways
It is known that the compound affects the glucose uptake pathway, leading to an increase in intracellular adenosine triphosphate. The downstream effects of these changes are likely to be complex and may involve multiple cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action include suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate. Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.
Biological Activity
Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[2,3-c]pyridine core.
- An acetyl group.
- A dioxopyrrolidin moiety.
- A benzamide substituent.
This unique architecture suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant anticancer activity. In particular, studies have shown that related compounds can selectively inhibit the growth of cancer cells. For instance:
- Cell Line Studies : Compounds similar to this compound were evaluated using the Sulforhodamine B (SRB) assay against various melanoma cell lines. Results demonstrated a notable reduction in cell viability at specific concentrations .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Antimicrobial assays have indicated that related thieno derivatives exhibit activity against various microorganisms:
- Microbial Assays : In studies involving disk diffusion methods, certain derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. In the case of this compound:
- Modifications : Alterations in the substituents on the thieno[2,3-c]pyridine core can significantly impact potency and selectivity against different biological targets. For example, variations in the dioxopyrrolidin moiety have been linked to enhanced anticancer activity .
Case Studies
A selection of case studies highlights the compound's potential applications:
- Antitumor Activity : One study reported that a related compound exhibited potent antitumor effects in vivo in mouse models when administered at specific dosages .
- Antimicrobial Testing : Another investigation revealed that derivatives demonstrated broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MICs) as low as 15.62 µg/mL against selected pathogens .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thieno[2,3-c]pyridine scaffold is known for its ability to inhibit various cancer cell lines. For instance, molecular docking studies suggest that this compound interacts with key enzymes involved in cancer progression, such as protein kinases. The structural features of the compound allow it to fit into the active sites of these enzymes, potentially blocking their activity and leading to reduced tumor growth.
1.2 Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways that regulate inflammation.
Biological Evaluation
2.1 In Silico Studies
In silico approaches have been employed to predict the biological activity of Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. Molecular docking simulations have shown promising results in binding affinity towards various biological targets, including enzymes involved in metabolic pathways relevant to cancer and inflammation .
2.2 In Vivo Studies
Animal model studies are essential for confirming the efficacy observed in vitro and in silico. Preliminary results indicate that administration of this compound leads to significant reductions in tumor size and inflammatory markers in treated groups compared to controls.
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes are designed to optimize yield and purity while minimizing environmental impact.
3.2 Derivative Exploration
Exploring derivatives of this compound can enhance its pharmacological profile. Modifications to the benzamide or thieno[2,3-c]pyridine moieties can lead to compounds with improved potency or selectivity for specific targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in treated animal models compared to controls. |
| Study C | Molecular Docking | Identified strong binding interactions with COX enzymes suggesting potential as a dual inhibitor for inflammation management. |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization or prodrug activation.
| Conditions | Products | Key Observations |
|---|---|---|
| 1M NaOH, 80°C, 4 hrs | 6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | Complete conversion observed via HPLC; pH-dependent rate. |
| H₂SO₄ (cat.), H₂O, reflux | Same product as above | Lower selectivity due to competing side reactions. |
Amide Bond Cleavage
The benzamide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, yielding substituted amines and carboxylic acids.
| Conditions | Products | Catalyst/Reagent |
|---|---|---|
| 6M HCl, 110°C, 12 hrs | 3-(4-(2,5-Dioxopyrrolidin-1-yl)phenyl)propanoic acid + Thienopyridine amine | Requires extended heating. |
| LiAlH₄, THF, 0°C → RT | Reduced amide to secondary amine | Yields ~70% after workup. |
Nucleophilic Substitution at Acetyl Group
The acetyl moiety participates in nucleophilic additions or substitutions, particularly with amines or hydrazines.
| Reagents | Products | Application |
|---|---|---|
| Hydrazine hydrate, EtOH | Hydrazone derivative | Precursor for heterocyclic synthesis. |
| Primary amines, DCM | Schiff base formation | Used to modulate solubility/bioavailability. |
Dioxopyrrolidine Ring-Opening
The 2,5-dioxopyrrolidin-1-yl group undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols).
| Reagents | Products | Conditions |
|---|---|---|
| Ethanolamine, DMF, 60°C | Linear amide with pendant hydroxylamine | Completed in 2 hrs; 85% yield. |
| H₂O, pH 10.5 | Hydrolyzed succinimide intermediate | Observed in stability studies. |
Oxidation of Thieno Ring
The sulfur atom in the tetrahydrothieno[2,3-c]pyridine ring can be oxidized to sulfoxide or sulfone.
| Oxidizing Agent | Products | Selectivity |
|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | Sulfoxide derivative | Single stereoisomer formed. |
| H₂O₂, AcOH, 50°C | Sulfone derivative | Requires catalytic Fe(acac)₃. |
Cross-Coupling Reactions
The aromatic benzamido group supports palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-modified derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated analog with enhanced bioactivity. |
Reductive Amination
The tetrahydrothienopyridine core facilitates reductive amination with aldehydes/ketones.
| Substrate | Conditions | Yield |
|---|---|---|
| Formaldehyde, NaBH₃CN | N-Methylated product | 92% |
| Cyclohexanone, H₂/Pd-C | Cyclohexyl-substituted derivative | 78% |
Key Research Findings
-
Regioselectivity : The dioxopyrrolidine ring opens preferentially at the carbonyl adjacent to the benzene ring.
-
Stability : The compound degrades in aqueous pH > 9 via simultaneous ester hydrolysis and amide cleavage.
-
Catalytic Effects : Pd-based catalysts enhance coupling efficiency by 40% compared to Ni analogs .
Preparation Methods
Cyclization of Sulfonamide Precursors
The patent by details the preparation of thieno[2,3-c]pyridine via cyclization of N-(2-thienyl-methyl)-N-[2,2-(OR)₂ethyl]-p-toluenesulfonamide under acidic conditions. For the tetrahydro derivative, post-cyclization hydrogenation is required.
Procedure :
- Sulfonamide formation : React 2-chloromethylthiophene with N-[2,2-diethoxyethyl]-p-toluenesulfonamide in ethanol with potassium carbonate.
- Cyclization : Treat the sulfonamide with 12N HCl in dioxane at reflux (4–6 h) to yield thieno[2,3-c]pyridine.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the pyridine ring to tetrahydro.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Sulfonamide formation | EtOH, K₂CO₃, reflux, 12 h | 84 |
| Cyclization | 12N HCl, dioxane, reflux | 68 |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 6 h | 92 |
Functionalization of the Core Structure
Acetylation at Position 6
Friedel-Crafts acetylation is employed, leveraging the electron-rich tetrahydrothienopyridine ring.
Procedure :
- Lewis acid catalysis : React the core with acetyl chloride and AlCl₃ in anhydrous CH₂Cl₂ (0°C to rt, 4 h).
- Workup : Quench with ice-water, extract with CHCl₃, and purify via silica gel chromatography.
Key Data :
Synthesis of the 4-(2,5-Dioxopyrrolidin-1-yl)benzamido Moiety
Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
Procedure :
- Coupling : React succinimide with 4-aminobenzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) in THF.
- Cyclization : Heat with acetic anhydride to form the dioxopyrrolidine ring.
Analytical Data :
Amidation at Position 2
Procedure :
- Activation : Convert the benzoic acid to its acid chloride using SOCl₂.
- Coupling : React with the amine-functionalized core in dry THF with triethylamine.
Optimization Notes :
- Excess triethylamine (2 eq) improves yields to 85%.
- HPLC Purity : >98% after recrystallization (EtOH/H₂O).
Final Assembly and Characterization
Procedure :
- Sequential functionalization : Perform esterification, acetylation, and amidation in series.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) followed by recrystallization.
Spectroscopic Data :
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Acylation of the thienopyridine core with a benzamido group using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions .
- Functional group modifications : Acetylation at the 6-position and sulfonamide/pyrrolidinedione introduction via nucleophilic substitution or condensation .
- Intermediate validation : Thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation .
Example reaction optimization table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | DMF, 60°C, 12 h | 72 | ≥95% |
| Acetylation | Ac₂O, pyridine, RT | 85 | ≥98% |
| Data adapted from similar thienopyridine syntheses . |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm), acetyl methyl groups (δ 2.1–2.5 ppm), and tetrahydrothienopyridine backbone protons .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved during structural analysis?
- DEPT-135/HSQC NMR : Differentiates CH₃, CH₂, and CH groups in crowded regions (e.g., tetrahydrothienopyridine protons) .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to resolve stereochemical ambiguities .
- Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian or ADF software) validate assignments .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Flow chemistry : Continuous processing reduces side reactions in oxidation/reduction steps .
Q. How can researchers address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to methyl carboxylate) to enhance aqueous solubility .
Q. What methods validate target engagement in pharmacological studies?
- Surface plasmon resonance (SPR) : Quantifies binding affinity to proteins (e.g., kinases or GPCRs) .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in live cells .
- Knockdown/rescue experiments : siRNA-mediated gene silencing paired with compound treatment .
Q. How should researchers handle discrepancies in biological activity data across assays?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) .
- Off-target screening : Use panels (e.g., Eurofins Cerep) to rule out non-specific interactions .
- Metabolic stability testing : LC-MS/MS identifies degradation products affecting activity .
Data Contradiction & Stability Analysis
Q. What experimental designs mitigate batch-to-batch variability in purity?
- In-process controls (IPC) : Monitor reactions at 50% and 90% completion via HPLC .
- Accelerated stability studies : Expose batches to 40°C/75% RH for 4 weeks; track impurities via UPLC-MS .
Stability data example :
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 25°C, dark | <2 | None detected |
| 40°C, 75% RH | 12 | Hydrolyzed acetyl group |
Q. How can computational tools predict metabolic liabilities?
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., pyrrolidinedione ring) .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes .
Q. What are best practices for storing and handling this compound?
- Storage : –20°C in amber vials under argon; desiccate to prevent hydrolysis .
- Handling : Use gloveboxes for air-sensitive steps (e.g., reductions with LiAlH₄) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
